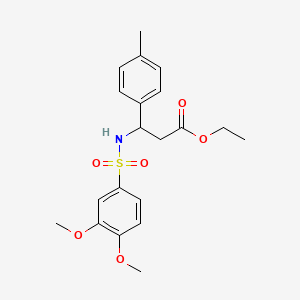![molecular formula C13H12N2O5 B4295681 2-methyl-7,9-dinitro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B4295681.png)
2-methyl-7,9-dinitro-1,2,3,4-tetrahydrodibenzo[b,d]furan
Overview
Description
2-methyl-7,9-dinitro-1,2,3,4-tetrahydrodibenzo[b,d]furan is a complex organic compound characterized by its unique structure, which includes a furan ring fused with a dibenzofuran system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7,9-dinitro-1,2,3,4-tetrahydrodibenzo[b,d]furan typically involves multi-step organic reactions. One common method includes the nitration of a precursor dibenzofuran compound, followed by methylation. The nitration process often employs concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce nitro groups at specific positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-7,9-dinitro-1,2,3,4-tetrahydrodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogenation, sulfonation, or alkylation can be achieved using appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), sulfuric acid, alkyl halides.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonated, or alkylated derivatives.
Scientific Research Applications
2-methyl-7,9-dinitro-1,2,3,4-tetrahydrodibenzo[b,d]furan has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-7,9-dinitro-1,2,3,4-tetrahydrodibenzo[b,d]furan involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The nitro groups in the compound can undergo redox reactions, generating reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dinitrophenol: Shares the nitro functional groups but differs in the core structure.
2,4,6-trinitrotoluene: Contains multiple nitro groups and a methyl group but has a different aromatic system.
Dibenzofuran: The core structure without the nitro and methyl substitutions.
Uniqueness
2-methyl-7,9-dinitro-1,2,3,4-tetrahydrodibenzo[b,d]furan is unique due to its specific arrangement of nitro and methyl groups on the dibenzofuran core, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-methyl-7,9-dinitro-1,2,3,4-tetrahydrodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-7-2-3-11-9(4-7)13-10(15(18)19)5-8(14(16)17)6-12(13)20-11/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLRWLHAWPLBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[4-(1-ADAMANTYL)PIPERAZINO]-6-(4-METHYLPIPERAZINO)-1,3,5-TRIAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]AMINE](/img/structure/B4295607.png)
![2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4295618.png)
![6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N2,N2-DIMETHYL-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B4295619.png)
![N-[1-(adamantan-1-yl)propyl]-4-chloro-3-nitrobenzene-1-sulfonamide](/img/structure/B4295621.png)
![(Adamantanylpropyl)[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amine](/img/structure/B4295624.png)
![N-[1-(ADAMANTAN-1-YL)PROPYL]-4-ETHOXYNAPHTHALENE-1-SULFONAMIDE](/img/structure/B4295626.png)
![1-(1-adamantyl)-4-[(4-chloro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4295629.png)
![1-(1-adamantyl)-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4295637.png)
![N-[2-(1-adamantyloxy)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4295641.png)
![N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B4295650.png)


![Ethyl 3-{[(4-ethoxynaphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B4295674.png)
![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B4295678.png)
